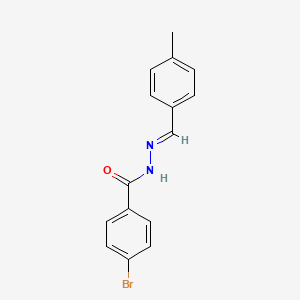

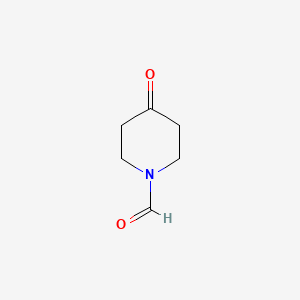

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide” is a benzenesulfonamide derivative . It has been studied for its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition .

Synthesis Analysis

The synthesis of this compound involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold . The compound was prepared via an intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Chemical Reactions Analysis

The compound has been evaluated for its anti-proliferative activity against various cancer cell lines . Certain derivatives of the compound showed significant inhibitory effects against both cancer cell lines .科学的研究の応用

Blue Light Emitting Materials

The compound exhibits promising properties as a building block for blue light-emitting materials. Specifically, a derivative called BPPI (based on a phenanthro[9,10-d]imidazole group) has been synthesized. BPPI demonstrates excellent thermal stability, highly efficient fluorescence, and balanced carrier injection. In fact, a double-layered device based on BPPI outperforms a multi-layered one, emphasizing the compound’s potential for blue emission and carrier injection tuning .

Asymmetric Synthesis of (S)- and ®-1-(3-Methoxyphenyl)ethylamine

The compound can be used as a precursor for the synthesis of chiral amines. Researchers have developed a one-pot asymmetric reductive amination process using 3-methoxyacetophenone and (S)- or ®-α-methylbenzylamine. This method yields (S)- or ®-1-(3-methoxyphenyl)ethylamine with high yield and diastereomeric excess .

Radical Structure-to-Magnetism Correlation

Another intriguing application involves the compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl . This Blatter radical has a unique structure-to-magnetism correlation due to the nearly orthogonal 2-methoxyphenyl group. The disruption of typical π-stacked molecular columns in organic radicals makes it an interesting candidate for further investigation .

Bioreactor Production of (-)MPGM

The compound has relevance in bioreactor processes. For instance, an emulsion bioreactor has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from a racemic mixture ([±]MPGM). The lipase from Serratia marcescens is employed, and kinetics of hydrolyzing reactions are studied for industrial applications .

作用機序

将来の方向性

特性

IUPAC Name |

4-[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S3/c1-25-15-4-2-3-14(11-15)12-17-18(22)21(19(26)27-17)10-9-13-5-7-16(8-6-13)28(20,23)24/h2-8,11-12H,9-10H2,1H3,(H2,20,23,24)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMLYTYTHFPVOR-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)

![7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455255.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2455256.png)

![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2455265.png)